Ethyl 4-(4-methylphenyl)-2-[(pyridin-4-ylcarbonyl)amino]thiophene-3-carboxylate
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Overview
Description
ETHYL 4-(4-METHYLPHENYL)-2-(PYRIDINE-4-AMIDO)THIOPHENE-3-CARBOXYLATE is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in medicinal chemistry, materials science, and organic electronics. This compound features a thiophene ring substituted with various functional groups, making it a molecule of interest for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-(4-METHYLPHENYL)-2-(PYRIDINE-4-AMIDO)THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiophene Ring: Starting with a suitable precursor, the thiophene ring is constructed through cyclization reactions.
Substitution Reactions:
Esterification: The carboxylate group is introduced via esterification reactions using ethyl alcohol and appropriate catalysts.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Reactors: Utilizing batch reactors for precise control over reaction conditions.
Continuous Flow Reactors: For large-scale production, continuous flow reactors may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-(4-METHYLPHENYL)-2-(PYRIDINE-4-AMIDO)THIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the amido group, converting it to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the phenyl and pyridine rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, copper(I) iodide.
Major Products Formed
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines.
Substitution Products: Various substituted thiophene derivatives.
Scientific Research Applications
ETHYL 4-(4-METHYLPHENYL)-2-(PYRIDINE-4-AMIDO)THIOPHENE-3-CARBOXYLATE has several applications in scientific research:
Medicinal Chemistry: Investigated for its potential as a pharmaceutical intermediate.
Materials Science: Used in the development of organic semiconductors and conductive polymers.
Biological Studies: Studied for its interactions with biological macromolecules.
Mechanism of Action
The mechanism of action of ETHYL 4-(4-METHYLPHENYL)-2-(PYRIDINE-4-AMIDO)THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, and ion channels.
Pathways Involved: Signal transduction pathways, metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
ETHYL 4-(4-METHYLPHENYL)-2-(PYRIDINE-4-AMIDO)THIOPHENE-2-CARBOXYLATE: Differing by the position of the carboxylate group.
METHYL 4-(4-METHYLPHENYL)-2-(PYRIDINE-4-AMIDO)THIOPHENE-3-CARBOXYLATE: Differing by the ester group.
Uniqueness
ETHYL 4-(4-METHYLPHENYL)-2-(PYRIDINE-4-AMIDO)THIOPHENE-3-CARBOXYLATE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C20H18N2O3S |
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Molecular Weight |
366.4 g/mol |
IUPAC Name |
ethyl 4-(4-methylphenyl)-2-(pyridine-4-carbonylamino)thiophene-3-carboxylate |
InChI |
InChI=1S/C20H18N2O3S/c1-3-25-20(24)17-16(14-6-4-13(2)5-7-14)12-26-19(17)22-18(23)15-8-10-21-11-9-15/h4-12H,3H2,1-2H3,(H,22,23) |
InChI Key |
XEDZNZPLOZKTSR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)C)NC(=O)C3=CC=NC=C3 |
Origin of Product |
United States |
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